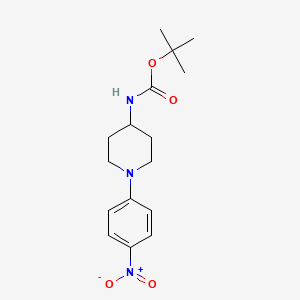![molecular formula C15H24O B8664770 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- CAS No. 26619-69-2](/img/structure/B8664770.png)
4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The common synthetic route for 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- involves the epoxidation of isoheptene using hydrogen peroxide in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring. Industrial production methods follow a similar approach, ensuring the reaction is carried out in a controlled environment to maximize yield and purity .
Analyse Des Réactions Chimiques
4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the epoxide ring into alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- has several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides, providing insights into enzyme mechanisms and substrate specificity.
Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- involves its interaction with molecular targets through its epoxide ring. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in enzyme studies and its potential pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- include:
Epoxyisolongifolene: Another epoxide with a similar structure but different substituents, used in fragrance and flavor industries.
4,4,8,8-Tetramethyloctahydro-4a,7-methanonaphtho oxirene: A structurally related compound with similar chemical properties and applications.
The uniqueness of 4a,7-Methano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,8,8-tetramethyl- lies in its specific combination of a naphthoxirene core and four methyl groups, which confer distinct chemical reactivity and applications .
Propriétés
Numéro CAS |
26619-69-2 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1S,5R,7S,9R)-2,2,8,8-tetramethyl-6-oxatetracyclo[7.2.1.01,7.05,7]dodecane |
InChI |
InChI=1S/C15H24O/c1-12(2)7-6-11-15(16-11)13(3,4)10-5-8-14(12,15)9-10/h10-11H,5-9H2,1-4H3/t10-,11-,14+,15+/m1/s1 |
Clé InChI |
VQHLGZRKOZIABH-FIXIBIHLSA-N |
SMILES isomérique |
CC1(CC[C@@H]2[C@]3([C@]14CC[C@H](C4)C3(C)C)O2)C |
SMILES canonique |
CC1(CCC2C3(C14CCC(C4)C3(C)C)O2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
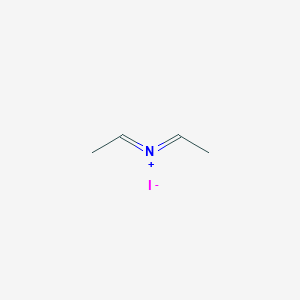

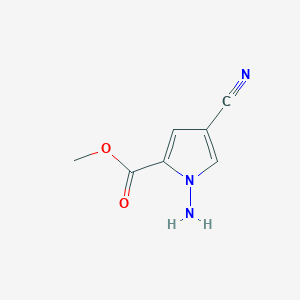
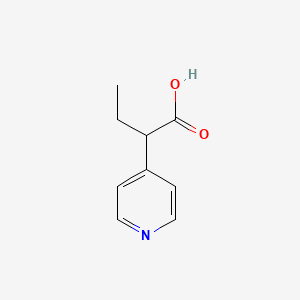
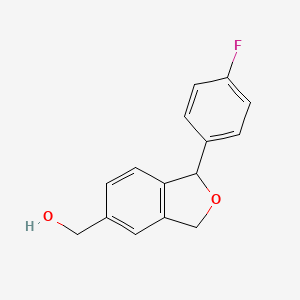
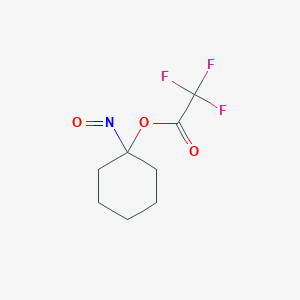
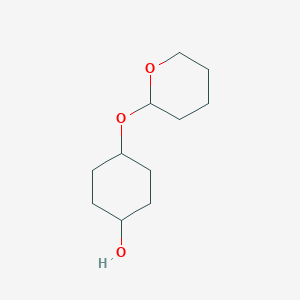

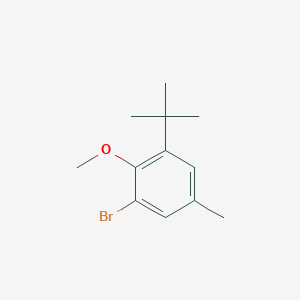
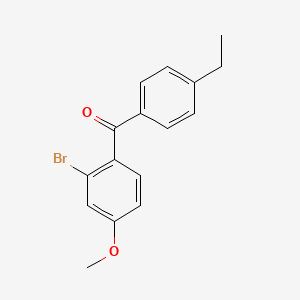
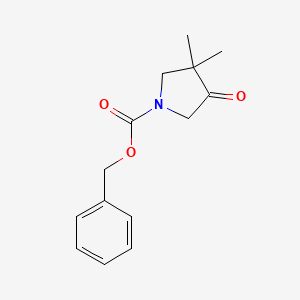
![3-Chloro-6-[4-(methanesulfonyl)phenyl]pyridazine](/img/structure/B8664787.png)
![2-[(2-Fluoro-6-nitrophenyl)amino]ethanol](/img/structure/B8664792.png)
